molecular formula C11H20ClNO B12593755 2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- CAS No. 647027-56-3

2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl-

Cat. No.: B12593755
CAS No.: 647027-56-3
M. Wt: 217.73 g/mol
InChI Key: UFEQNPYWKKJYFH-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- is a chemical compound with the molecular formula C10H18ClNO It is a derivative of pyrrolidinone, a five-membered lactam, and features a butyl group, a chloromethyl group, and two methyl groups attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- typically involves the reaction of 2-pyrrolidinone with appropriate alkylating agents. One common method is the alkylation of 2-pyrrolidinone with 1-chlorobutane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of DNA damage.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-4-methyl-: Similar structure but with a different substitution pattern on the pyrrolidinone ring.

    2-Pyrrolidinone, 1-butyl-5-(bromomethyl)-3,3-dimethyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-Pyrrolidinone, 1-butyl-5-(hydroxymethyl)-3,3-dimethyl-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

647027-56-3

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

1-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C11H20ClNO/c1-4-5-6-13-9(8-12)7-11(2,3)10(13)14/h9H,4-8H2,1-3H3

InChI Key

UFEQNPYWKKJYFH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CC(C1=O)(C)C)CCl

Origin of Product

United States

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